molecular formula C14H13Br2N B14116601 [Bis(3-bromophenyl)methyl](methyl)amine

[Bis(3-bromophenyl)methyl](methyl)amine

Katalognummer: B14116601
Molekulargewicht: 355.07 g/mol
InChI-Schlüssel: SMUVDJBEJQDRGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Bis(3-bromophenyl)-N-methylmethanamine is an organic compound characterized by the presence of two bromophenyl groups attached to a central nitrogen atom, which is also bonded to a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(3-bromophenyl)-N-methylmethanamine typically involves the reaction of 3-bromobenzyl chloride with N-methylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the benzyl chloride, displacing the chloride ion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Bis(3-bromophenyl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the bromophenyl groups to phenyl groups.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: 1,1-Bis(phenyl)-N-methylmethanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1,1-Bis(3-bromophenyl)-N-methylmethanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,1-Bis(3-bromophenyl)-N-methylmethanamine involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl groups can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1-Bis(4-bromophenyl)-N-methylmethanamine: Similar structure but with bromine atoms in the para position.

    1,1-Bis(3-chlorophenyl)-N-methylmethanamine: Chlorine atoms instead of bromine.

    1,1-Bis(3-bromophenyl)-N-ethylmethanamine: Ethyl group instead of methyl.

Uniqueness

1,1-Bis(3-bromophenyl)-N-methylmethanamine is unique due to the specific positioning of the bromine atoms and the methyl group, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for specific applications where these structural features are advantageous.

Eigenschaften

Molekularformel

C14H13Br2N

Molekulargewicht

355.07 g/mol

IUPAC-Name

1,1-bis(3-bromophenyl)-N-methylmethanamine

InChI

InChI=1S/C14H13Br2N/c1-17-14(10-4-2-6-12(15)8-10)11-5-3-7-13(16)9-11/h2-9,14,17H,1H3

InChI-Schlüssel

SMUVDJBEJQDRGB-UHFFFAOYSA-N

Kanonische SMILES

CNC(C1=CC(=CC=C1)Br)C2=CC(=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.